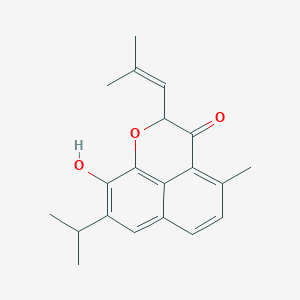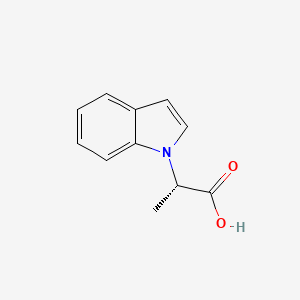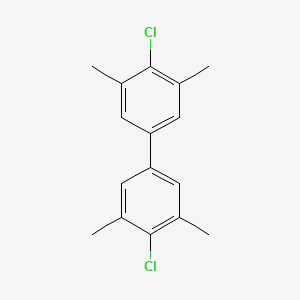
3-O-acetyloleanolicacetic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-acetyloleanolicacetic anhydride is a chemical compound with the molecular formula C34H52O5 and a molecular weight of 540.78 g/mol It is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants
準備方法
Synthetic Routes and Reaction Conditions
3-O-acetyloleanolicacetic anhydride can be synthesized through the reaction of oleanolic acid with acetic anhydride. The reaction typically involves heating oleanolic acid with acetic anhydride in the presence of a catalyst, such as pyridine, to facilitate the acetylation process . The reaction conditions may vary, but it generally requires a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production.
化学反応の分析
Types of Reactions
3-O-acetyloleanolicacetic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride into alcohols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-O-acetyloleanolicacetic anhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 3-O-acetyloleanolicacetic anhydride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: It targets specific enzymes and receptors involved in various biological processes.
Pathways Involved: The compound modulates signaling pathways related to inflammation, cell proliferation, and apoptosis
類似化合物との比較
3-O-acetyloleanolicacetic anhydride can be compared with other similar compounds, such as:
Oleanolic Acid: The parent compound from which this compound is derived.
Ursolic Acid: A structurally similar triterpenoid with similar biological activities.
Betulinic Acid: Another triterpenoid with comparable therapeutic potential.
Uniqueness
This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties compared to its parent compound and other similar triterpenoids .
特性
分子式 |
C34H52O5 |
|---|---|
分子量 |
540.8 g/mol |
IUPAC名 |
acetyl 10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C34H52O5/c1-21(35)38-27-13-14-31(7)25(30(27,5)6)12-15-33(9)26(31)11-10-23-24-20-29(3,4)16-18-34(24,19-17-32(23,33)8)28(37)39-22(2)36/h10,24-27H,11-20H2,1-9H3 |
InChIキー |
ABUHPHDFZWIMHE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC(=O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)



![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)

![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)

